N-(2-chlorobenzyl)-4-(4-chloro-2-methylphenoxy)butanamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(2-chlorobenzyl)-4-(4-chloro-2-methylphenoxy)butanamide involves complex chemical reactions that tailor the molecule for specific activities or properties. For instance, compounds with a similar structural framework have been synthesized through reactions that involve the coupling of specific pharmacophoric elements, aiming to enhance their biological or chemical activities (Ueda et al., 1991). These syntheses often require precise conditions to ensure the desired functional groups are correctly introduced.
Molecular Structure Analysis
The molecular structure of related compounds reveals insights into the arrangement and connectivity of atoms within the molecule. For instance, spectroscopic studies, including FT-IR, NMR, and UV-vis techniques, have been utilized to characterize similar compounds, providing a deep understanding of their structural features (Unver et al., 2009). These analyses often explore the molecular conformations and electronic distributions that influence the compound's physical and chemical behaviors.
Scientific Research Applications
Catalysis and Synthesis
Mesoporous Nitrogen-doped Carbon for Electrocatalytic Synthesis : Mesoporous nitrogen-doped carbon, derived from related ionic liquids, has been identified as a highly active, cost-effective, and selective metal-free catalyst for the electrochemical synthesis of hydrogen peroxide. This presents a safe, sustainable, and economical method for H2O2 production in flow-reactor-based systems (Fellinger et al., 2012).
Renewable Thermosetting Resin : Research has led to the synthesis of a renewable bisphenol for creating a new bis(cyanate) ester, showcasing significant thermal stability and reduced water uptake, making it suitable for maritime environments. This demonstrates the potential for full-performance resins generated from sustainable feedstocks (Harvey et al., 2014).
Antimicrobial and Biological Activity
Antimicrobial Activity of Derivatives : A study on N-substituted-β-amino acid derivatives revealed compounds with good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, and significant antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Environmental Chemistry
Occurrence, Fate, and Behavior of Parabens : A comprehensive review on parabens, including their occurrence, fate, and behavior in aquatic environments, was conducted. Despite effective wastewater treatments, parabens persist at low concentrations in effluents and are ubiquitous in surface water and sediments, raising concerns about continuous environmental exposure (Haman et al., 2015).
Material Science
Process Intensification in Esterification : The study of esterification of 4-Chloro-2-methylphenoxyacetic acid (a related compound) with n-butanol under microwave irradiation using immobilized enzymes demonstrated enhanced conversion rates, showcasing an innovative approach to process intensification in chemical synthesis (Shinde & Yadav, 2014).
properties
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-[(2-chlorophenyl)methyl]butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO2/c1-13-11-15(19)8-9-17(13)23-10-4-7-18(22)21-12-14-5-2-3-6-16(14)20/h2-3,5-6,8-9,11H,4,7,10,12H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLLTZFGAVMNON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NCC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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